molecular formula C7H14ClNO3 B6272189 methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride CAS No. 1955514-52-9

methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride

Cat. No. B6272189
CAS RN: 1955514-52-9
M. Wt: 195.6
InChI Key:
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Description

Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride (MHCB-HCl) is a cyclic carboxylic acid that is commonly used in scientific research and laboratory experiments. It is an organic compound with a molecular formula of C6H12ClNO3 and a molecular weight of 183.6 g/mol. MHCB-HCl is a colorless crystal that is soluble in water, ethanol, and other polar organic solvents. This compound is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in protein-protein interactions.

Mechanism of Action

Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride acts as a proton acceptor in acid-catalyzed reactions. It is also used as an electrophile in nucleophilic substitution reactions and as a ligand in coordination chemistry. In biochemical reactions, it acts as a nucleophile, attacking electrophilic substrates to form covalent bonds. In protein-protein interactions, it binds to specific sites on proteins, modulating their activity.
Biochemical and Physiological Effects
methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication, transcription, and translation, as well as proteins involved in cell signaling pathways. It has also been shown to modulate the activity of ion channels and to interact with receptor sites on cells, affecting their function.

Advantages and Limitations for Lab Experiments

Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is a versatile reagent with a wide range of applications. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. It is sensitive to moisture and light, and it can be toxic if ingested or inhaled.

Future Directions

The use of methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride in scientific research and laboratory experiments is likely to continue to expand in the future. Potential future directions for research include further investigation into the effects of methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride on enzymes and proteins, as well as its effects on cell signaling pathways and receptor sites. Other potential research directions include the development of improved synthesis methods and the exploration of its potential applications in drug development and therapeutic strategies.

Synthesis Methods

Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride can be synthesized from the reaction of methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate (MHCB) and hydrochloric acid (HCl) in a 1:1 molar ratio. The reaction is typically carried out in anhydrous methanol, but other solvents such as ethanol and acetonitrile can also be used. The reaction is typically carried out at a temperature of 50-60°C and is complete within 1-2 hours. The yield of the reaction is typically greater than 95%.

Scientific Research Applications

Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride is widely used in scientific research and laboratory experiments. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in protein-protein interactions. It is also used to study the structure and reactivity of organic compounds, and to investigate the effects of drugs on cells and tissues.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride involves the reaction of a cyclobutane derivative with an amine and a carboxylic acid derivative.", "Starting Materials": [ "Cyclobutane-1,3-dione", "Methylamine", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cyclobutane-1,3-dione is reacted with methylamine in the presence of sodium hydroxide to form methyl 1-aminomethylcyclobutane-1-carboxylate.", "Step 2: Ethyl chloroformate is added to the reaction mixture to form methyl 1-(ethoxycarbonyl)aminomethylcyclobutane-1-carboxylate.", "Step 3: The reaction mixture is then treated with sodium hydroxide to hydrolyze the ethyl ester to form methyl 1-(aminomethyl)cyclobutane-1-carboxylate.", "Step 4: The final step involves the reaction of methyl 1-(aminomethyl)cyclobutane-1-carboxylate with hydrochloric acid to form methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride." ] }

CAS RN

1955514-52-9

Product Name

methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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